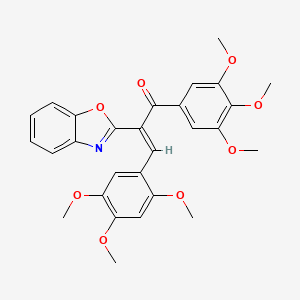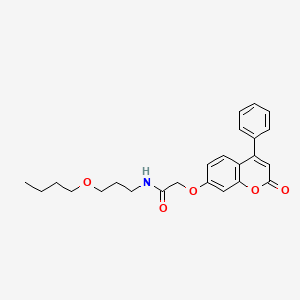
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a benzoxazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole aldehyde and the trimethoxyacetophenone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring or the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its structural similarity to natural products. It can be used to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of multiple methoxy groups and the benzoxazole ring allows for specific binding interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the trimethoxy groups, resulting in different chemical and biological properties.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:
Uniqueness
The unique combination of the benzoxazole ring and multiple methoxy groups in (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides distinct electronic and steric properties. This makes it particularly valuable in the design of new molecules with specific biological activities or material properties.
Eigenschaften
Molekularformel |
C28H27NO8 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO8/c1-31-21-15-23(33-3)22(32-2)12-16(21)11-18(28-29-19-9-7-8-10-20(19)37-28)26(30)17-13-24(34-4)27(36-6)25(14-17)35-5/h7-15H,1-6H3/b18-11- |
InChI-Schlüssel |
ALZLPORSIQMYEV-WQRHYEAKSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12155597.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12155612.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12155619.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide](/img/structure/B12155634.png)
![(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12155641.png)
![3-(4-ethoxyphenoxy)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B12155648.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12155653.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155658.png)
![4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12155659.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12155666.png)
